molecular formula C15H17FN2O2 B8251512 Ethyl 1-(cyano(4-fluorophenyl)methyl)pyrrolidine-3-carboxylate

Ethyl 1-(cyano(4-fluorophenyl)methyl)pyrrolidine-3-carboxylate

Cat. No.: B8251512
M. Wt: 276.31 g/mol
InChI Key: WPSWPPVUGKKJNJ-UHFFFAOYSA-N
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Description

Ethyl 1-(cyano(4-fluorophenyl)methyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a cyano group, a fluorophenyl group, and an ethyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(cyano(4-fluorophenyl)methyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyano(4-fluorophenyl)methyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(cyano(4-fluorophenyl)methyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(cyano(4-fluorophenyl)methyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorophenyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[cyano-(4-chlorophenyl)methyl]pyrrolidine-3-carboxylate
  • Ethyl 1-[cyano-(4-bromophenyl)methyl]pyrrolidine-3-carboxylate
  • Ethyl 1-[cyano-(4-methylphenyl)methyl]pyrrolidine-3-carboxylate

Uniqueness

Ethyl 1-(cyano(4-fluorophenyl)methyl)pyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

ethyl 1-[cyano-(4-fluorophenyl)methyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-20-15(19)12-7-8-18(10-12)14(9-17)11-3-5-13(16)6-4-11/h3-6,12,14H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSWPPVUGKKJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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